molecular formula C14H10NO6P B14410209 Phosphinic acid, di-2-furanyl-, 4-nitrophenyl ester CAS No. 81425-61-8

Phosphinic acid, di-2-furanyl-, 4-nitrophenyl ester

Cat. No.: B14410209
CAS No.: 81425-61-8
M. Wt: 319.21 g/mol
InChI Key: NCZNTVGTGNBPLP-UHFFFAOYSA-N
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Description

Phosphinic acid, di-2-furanyl-, 4-nitrophenyl ester is a chemical compound with the molecular formula C14H10NO6P It is known for its unique structure, which includes two furan rings and a nitrophenyl group attached to a phosphinic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinic acid, di-2-furanyl-, 4-nitrophenyl ester typically involves the esterification of phosphinic acid with di-2-furanyl and 4-nitrophenol. One common method involves the reaction of di-2-furanylphosphinic acid with 4-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, di-2-furanyl-, 4-nitrophenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphinic acid derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Phosphinic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phosphinic acid esters depending on the nucleophile used.

Scientific Research Applications

Phosphinic acid, di-2-furanyl-, 4-nitrophenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of phosphinic acid, di-2-furanyl-, 4-nitrophenyl ester involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of the nitrophenyl group and the furan rings can enhance its binding affinity and specificity for certain enzymes .

Comparison with Similar Compounds

Similar Compounds

    Phosphinic acid, di-2-thienyl-, 4-nitrophenyl ester: Similar structure but with thienyl rings instead of furan rings.

    Phosphinic acid, diphenyl-, 4-nitrophenyl ester: Contains phenyl rings instead of furan rings.

    Phosphonic acid derivatives: Similar reactivity but with different functional groups.

Uniqueness

Phosphinic acid, di-2-furanyl-, 4-nitrophenyl ester is unique due to the presence of furan rings, which can impart different electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and binding properties in various applications .

Properties

CAS No.

81425-61-8

Molecular Formula

C14H10NO6P

Molecular Weight

319.21 g/mol

IUPAC Name

2-[furan-2-yl-(4-nitrophenoxy)phosphoryl]furan

InChI

InChI=1S/C14H10NO6P/c16-15(17)11-5-7-12(8-6-11)21-22(18,13-3-1-9-19-13)14-4-2-10-20-14/h1-10H

InChI Key

NCZNTVGTGNBPLP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)P(=O)(C2=CC=CO2)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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